REACTION_SMILES
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[CH2:15]1[CH2:16][NH:17][CH2:18][CH2:19][NH:20]1.[CH3:21][C:22]#[N:23].[Cl:1][c:2]1[n:3][cH:4][c:5]([N+:12](=[O:13])[O-:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[c:2]1([N:17]2[CH2:16][CH2:15][NH:20][CH2:19][CH2:18]2)[n:3][cH:4][c:5]([N+:12](=[O:13])[O-:14])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnc(Cl)c2ccccc12
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cnc(N2CCNCC2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |